N'-acetyl-4-methoxybenzohydrazide
Overview
Description
Mechanism of Action
Target of Action
N’-acetyl-4-methoxybenzohydrazide is a complex organic compound
Mode of Action
It’s known that it’s used as a starting compound or intermediate in the synthesis of various heterocyclic compounds. These compounds have been extensively characterized by analytical and spectral techniques.
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-acetyl-4-methoxybenzohydrazide can be synthesized through the reaction of 4-methoxybenzohydrazide with acetic anhydride . The reaction typically involves heating the reactants under reflux conditions to facilitate the acetylation process.
Industrial Production Methods
While specific industrial production methods for N’-acetyl-4-methoxybenzohydrazide are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-acetyl-4-methoxybenzohydrazide has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzohydrazide: A closely related compound with similar chemical properties.
Anisic acid hydrazide: Another related compound with comparable biological activities.
Uniqueness
N’-acetyl-4-methoxybenzohydrazide is unique due to its specific acetylation, which can enhance its biological activity and stability compared to similar compounds . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-acetyl-4-methoxybenzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)11-12-10(14)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMOLWRKCLUBFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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